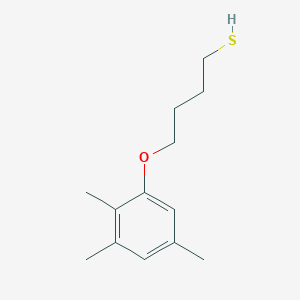![molecular formula C17H23N3O4S B4996142 1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)
1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone, commonly known as APS, is a sulfonamide compound that has gained significant attention in the scientific research community due to its potential applications in the treatment of various diseases. APS has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of APS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. APS has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to the inhibition of tumor cell invasion and metastasis. APS has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
APS has been shown to have several biochemical and physiological effects. In cancer cells, APS has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models of inflammation, APS has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. APS has also been shown to inhibit the production of reactive oxygen species, which can play a role in the development of various diseases.
实验室实验的优点和局限性
APS has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It also exhibits a wide range of biological activities, making it a versatile tool for studying various diseases and biological processes. However, APS also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on APS. One area of interest is the development of APS-based drugs for the treatment of cancer and inflammatory diseases. Researchers are also interested in exploring the potential of APS as a novel antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of APS and its potential interactions with other molecules and pathways in the body.
合成方法
APS can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with piperazine in the presence of acetic anhydride to form 4-(4-acetyl-1-piperazinyl)sulfanilamide. This intermediate is then reacted with 2-chloro-1-(4-nitrophenyl)ethanone in the presence of a base to produce APS.
科学研究应用
APS has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, APS has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. APS has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of rheumatoid arthritis and asthma. Additionally, APS has been shown to exhibit anti-viral activity against several viruses, including HIV and hepatitis B virus.
属性
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-14(21)18-10-12-19(13-11-18)25(23,24)16-7-5-15(6-8-16)20-9-3-2-4-17(20)22/h5-8H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCIOLFJCZJOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)


![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)
